molecular formula C17H15NO3 B13676272 Benzyl 2-Methoxy-1H-indole-3-carboxylate

Benzyl 2-Methoxy-1H-indole-3-carboxylate

Cat. No.: B13676272
M. Wt: 281.30 g/mol
InChI Key: DRNPGJJCAFCJMP-UHFFFAOYSA-N
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Description

Benzyl 2-Methoxy-1H-indole-3-carboxylate is an indole derivative featuring a methoxy group at the 2-position and a benzyl ester moiety at the 3-position of the indole scaffold.

Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

benzyl 2-methoxy-1H-indole-3-carboxylate

InChI

InChI=1S/C17H15NO3/c1-20-16-15(13-9-5-6-10-14(13)18-16)17(19)21-11-12-7-3-2-4-8-12/h2-10,18H,11H2,1H3

InChI Key

DRNPGJJCAFCJMP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2N1)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-Methoxy-1H-indole-3-carboxylate typically involves the reaction of 2-methoxyindole with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-Methoxy-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Benzyl 2-Methoxy-1H-indole-3-carboxylate is used as a building block in the synthesis of more complex indole derivatives. It serves as a precursor for various functionalized indoles that have applications in material science and organic synthesis .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Indole derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Medicine: The compound is investigated for its potential therapeutic applications. Indole derivatives have shown promise in the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .

Mechanism of Action

The mechanism of action of Benzyl 2-Methoxy-1H-indole-3-carboxylate involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with protein kinases, which play a crucial role in cell signaling pathways. By inhibiting or activating these kinases, the compound can exert its biological effects .

Comparison with Similar Compounds

Substituent Position Effects

The position of substituents on the indole ring significantly impacts molecular properties:

Compound Name Substituents Molecular Formula Melting Point (°C) Key Observations Source
5-Methoxy-1H-indole-3-carboxylic acid 5-OCH₃, 3-COOH C₁₀H₉NO₃ 199–201 Higher acidity due to carboxylic acid; positional isomer of target compound.
7-Methoxy-1H-indole-3-carboxylic acid 7-OCH₃, 3-COOH C₁₀H₉NO₃ N/A Altered electronic effects compared to 2-OCH₃; >97% purity.
Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate 5-OCH₃, 2-CH₃, 3-COOEt C₁₃H₁₅NO₃ N/A Methyl and ethyl groups increase steric bulk; 98% purity.

Key Findings :

  • Acidity : Carboxylic acid derivatives (e.g., 5-methoxy-1H-indole-3-carboxylic acid) exhibit higher polarity and lower lipophilicity than esterified analogs.

Ester Group Variations

The nature of the ester group influences solubility, stability, and biological interactions:

Compound Name Ester Group Molecular Weight Key Observations Source
Methyl 2-methyl-1H-indole-3-carboxylate -COOCH₃ 189.21 Compact ester group; lower lipophilicity.
Benzyl 1-methyl-1H-indole-3-carboxylate -COOBn 265.31 Benzyl ester increases molecular weight and lipophilicity.
Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate -COOEt 233.27 Intermediate bulk between methyl and benzyl esters.

Key Findings :

  • Lipophilicity : Benzyl esters (e.g., target compound) are more lipophilic than methyl or ethyl esters, which may enhance cellular uptake in drug delivery applications.
  • Stability : Benzyl esters are less prone to hydrolysis than methyl esters under acidic conditions, improving shelf life.

Functional Group Differences

Additional functional groups modulate reactivity and biological activity:

Compound Name Functional Groups Key Observations Source
2-Benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile 3-CN, 2-Bn, 6-Cl Cyano group is electron-withdrawing; enhances intermolecular interactions (e.g., C–H···π bonds).
Methyl 1-benzyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylate 5-OH, 1-Bn, 2-Et Hydroxy group introduces polarity; may reduce metabolic stability.

Key Findings :

  • Electron-Withdrawing Groups: Cyano or carboxylic acid groups (e.g., in 5-methoxy-1H-indole-3-carboxylic acid) reduce electron density on the indole ring, affecting electrophilic substitution patterns.

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